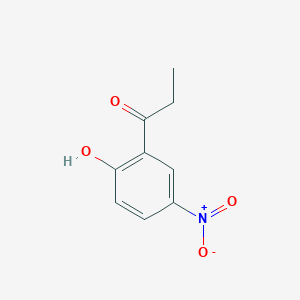

1-(2-Hydroxy-5-nitrophenyl)propan-1-one

説明

“1-(2-Hydroxy-5-nitrophenyl)propan-1-one” is a chemical compound with the CAS Number 55805-95-3 . It has a molecular weight of 195.17 . The IUPAC name for this compound is 1-(2-hydroxy-5-nitrophenyl)propan-1-one .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . One method involves the Friedel–Crafts acylation of p-nitrophenol with propionyl chloride in nitrobenzene in the presence of aluminium chloride . Another method involves the Fries rearrangement of p-nitrophenyl propionate in nitrobenzene in the presence of aluminium chloride .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO4/c1-2-8(11)7-5-6(10(13)14)3-4-9(7)12/h3-5,12H,2H2,1H3 . This indicates that the compound has a molecular formula of C9H9NO4 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at refrigerator temperatures .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis and Structural Analysis : The compound has been utilized in various synthetic processes. For instance, it has been used in the synthesis and resolution of 2-(α-hydroxy)aryl acrylate esters, where its derivatives played a crucial role in establishing absolute configuration and stereochemistry through methods like X-ray crystallography (Drewes et al., 1992).

- Chalcone Derivatives Synthesis : Research focused on synthesizing chalcone derivatives from derivatives of acetophenone and 2-nitrobenzaldehyde highlights the compound's role in creating novel chalcone compounds. This work involved purity analysis through melting point assay and thin layer chromatography, as well as structural identification using spectroscopy methods (Putri et al., 2019).

Photophysical Properties

- Solvatochromic Effects : A study examining the solvatochromic effects on absorption and fluorescence spectra of chalcone derivatives in various solvents revealed significant findings. It demonstrated bathochromic shifts from non-polar to polar solvents for these molecules, indicating their stabilization in the singlet excited state more than the ground state (Kumari et al., 2017).

Catalysis and Reaction Studies

- Selective Phosphorylation Studies : The compound has been involved in studies for selective phosphorylation of unprotected nucleosides, demonstrating its utility in organic synthesis and potential applications in pharmaceutical research (Taguchi & Mushika, 1975).

- Corrosion Inhibition : Research on 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one, a related compound, as a corrosion inhibitor for mild steel, illustrates the compound's potential application in industrial processes. This includes studies on adsorption behavior and inhibition efficiency (Hamani et al., 2017).

Biological and Pharmacological Research

- Cytotoxic Metabolite Identification : In biomedical research, a related compound, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, was identified as a cytotoxic metabolite from terrestrial actinomycete Streptomyces collinus. This discovery highlights the potential of such compounds in cancer research and drug development (Rather et al., 2013).

Quantum Chemical Studies

- Theoretical and Computational Analysis : Quantum chemical insights such as geometric parameters, nonlinear optical properties, and frontier molecular orbitals of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives (related to the compound ) have been studied. These studies provide valuable information regarding molecular stability, charge transfer phenomena, and chemical reactivity, which are crucial in material science and pharmaceutical chemistry (Khalid et al., 2020).

Environmental and Material Sciences

- Electrosynthesis Applications : The compound has been used in the electrosynthesis of nitroso compounds, showcasing its utility in green chemistry and environmental applications (Cristea et al., 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 .

特性

IUPAC Name |

1-(2-hydroxy-5-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-8(11)7-5-6(10(13)14)3-4-9(7)12/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYKMZXGGPYALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523018 | |

| Record name | 1-(2-Hydroxy-5-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-5-nitrophenyl)propan-1-one | |

CAS RN |

55805-95-3 | |

| Record name | 1-(2-Hydroxy-5-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)